CAY10505 is a potent and selective inhibitor of phosphatidylinositol 3-kinase-γ (PI3Kγ) [, , ]. PI3Kγ is an enzyme involved in various cellular processes, including cell growth, survival, and migration. CAY10505 is frequently used as a research tool to investigate the role of PI3Kγ in various biological processes and disease models.
CAY10505 is classified as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a member of the phosphoinositide 3-kinase family involved in various cellular functions, including growth and metabolism. It has been identified primarily through research focused on modulating PI3K signaling pathways, which are crucial in immunological responses and cancer biology. The compound is available commercially through suppliers like Bertin Technologies and Cayman Chemical Company .
The synthesis of CAY10505 involves several steps that typically include the formation of key intermediates followed by coupling reactions to construct the final molecular structure. Although specific synthetic routes are proprietary or unpublished, general methods for synthesizing similar compounds often involve:
Parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.
CAY10505 primarily engages in enzyme-inhibitory reactions where it competes with ATP for binding at the active site of PI3Kδ. The inhibition mechanism can be described as follows:
The compound has demonstrated an IC50 value of approximately 30 nM against PI3Kδ, indicating its potency compared to other isoforms such as PI3Kα (IC50 = 0.94 µM) and PI3Kβ (IC50 = 20 µM) .
The mechanism of action for CAY10505 involves selective inhibition of the PI3Kδ pathway:
While specific physical properties such as melting point or solubility were not detailed in the sources reviewed, general characteristics for compounds like CAY10505 typically include:
These properties influence how CAY10505 can be utilized in laboratory settings.
CAY10505 has significant applications in scientific research:
Phosphoinositide 3-kinase gamma (PI3Kγ), encoded by the PIK3CG gene, is a class IB PI3K isoform uniquely activated by G protein-coupled receptors (GPCRs) through interaction with regulatory subunits (p101 or p87) [5] [9]. Its restricted expression in hematopoietic cells (e.g., leukocytes, myeloid cells) positions it as a critical regulator of immune-inflammatory responses. Upon GPCR activation, PI3Kγ catalyzes phosphatidylinositol (3,4,5)-trisphosphate (PIP3) production at the plasma membrane, recruiting pleckstrin homology (PH) domain-containing proteins like AKT/PKB and PDK1. This triggers downstream effectors governing:
Dysregulated PI3Kγ signaling manifests in pathologies:
Table 1: PI3K Isoform Comparison in Human Physiology
Isoform | Gene | Expression Profile | Primary Activators | Key Pathological Roles |
---|---|---|---|---|
PI3Kα | PIK3CA | Ubiquitous | RTKs (e.g., HER2, EGFR) | Solid tumors (breast, colorectal) |
PI3Kβ | PIK3CB | Ubiquitous | RTKs, GPCRs | PTEN-loss driven cancers |
PI3Kγ | PIK3CG** | Leukocytes, endothelium | GPCRs | Inflammation, hematologic cancers |
PI3Kδ | PIK3CD | Leukocytes | Antigen receptors | B-cell malignancies |
Selective PI3Kγ inhibition offers therapeutic advantages over pan-PI3K inhibitors by minimizing metabolic side effects (e.g., hyperglycemia) associated with PI3Kα blockade [5] [9]. CAY10505 exemplifies this strategy:
Table 2: Preclinical Efficacy of CAY10505 in Disease Models
Disease Context | Model System | Key Outcomes | Mechanistic Insight |
---|---|---|---|
Hypertension | DOCA-salt rats | ↑ Endothelial relaxation; ↑ NO bioavailability; ↓ vascular ROS | GPCR-PI3Kγ-AKT/eNOS pathway inhibition |
Neurological inflammation | Primary neurons | ↓ Baicalein-induced AKT phosphorylation (IC50 = 30 nM) | Neuronal PI3Kγ-AKT axis blockade |
Multiple myeloma | BMSC-co-cultured cells | ↓ Tumor cell survival (84% vs. control); ↑ apoptosis | Disruption of PI3Kγ-mediated stroma interactions |
Early PI3K inhibitors (e.g., wortmannin, LY294002) exhibited poor isoform selectivity and suboptimal pharmacokinetics, limiting clinical utility [4] [5]. The discovery of AS-252424 (PI3Kγ IC50 = 33 nM) marked the first potent selective inhibitor, enabling mechanistic studies of PI3Kγ in inflammation [3]. CAY10505 emerged as its dehydroxylated analog, showing enhanced metabolic stability while retaining high selectivity:
Recent inhibitors (e.g., JN-KI3, ZX-4081) leverage CAY10505’s pharmacophore principles:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7